![molecular formula C16H19NS B13244324 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13244324.png)
2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine is an organic compound that features both an amine group and a methylsulfanyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 3-[(methylsulfanyl)methyl]benzene, which is then subjected to a series of reactions to introduce the ethan-1-amine group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine hydrochloride
- 2-[3-(methylsulfanyl)phenyl]ethan-1-amine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H19NS |
|---|---|
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
2-[3-[3-(methylsulfanylmethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C16H19NS/c1-18-12-14-5-3-7-16(11-14)15-6-2-4-13(10-15)8-9-17/h2-7,10-11H,8-9,12,17H2,1H3 |
InChI-Schlüssel |
XBALGFKDJAWRRW-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC(=CC=C1)C2=CC=CC(=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
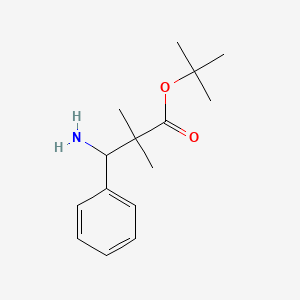
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)
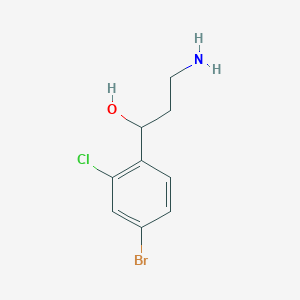
amine](/img/structure/B13244275.png)

![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)

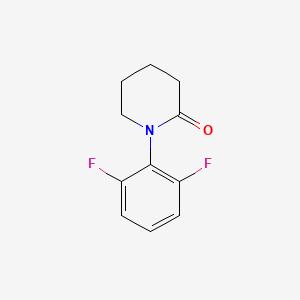
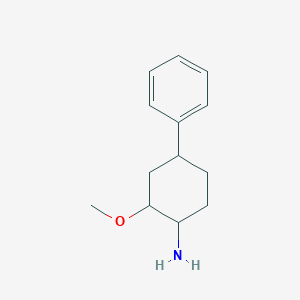
![Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate](/img/structure/B13244311.png)
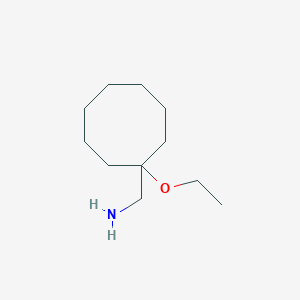
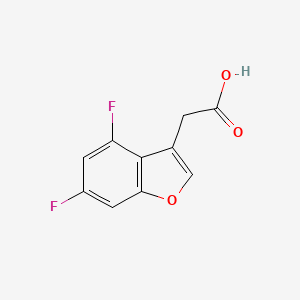
![1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13244330.png)
